molecular formula C21H23NO9 B1140801 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide CAS No. 152832-29-6

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide

Katalognummer: B1140801
CAS-Nummer: 152832-29-6
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: GQQNPPRHZMQONU-CURYNPBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure optimal enzyme activity and product yield .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the required conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of Mefenamic acid to form this compound facilitates its excretion and reduces its toxicity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is unique due to its specific formation pathway and its role in reducing the toxicity of Mefenamic acid. Its structure allows for efficient excretion, making it a valuable compound in the study of NSAID metabolism and safety .

Biologische Aktivität

3-Hydroxymethyl Mefenamic Acid Acyl-|A-D-glucuronide is a significant metabolite of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge regarding its biological activity, mechanisms of action, and implications in pharmacology.

This compound is formed through the glucuronidation of Mefenamic acid, which enhances its solubility and facilitates excretion. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, leading to metabolites that are less toxic and more easily eliminated from the body .

The primary mechanism of action for this compound involves its role as a metabolite of Mefenamic acid. Mefenamic acid inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators in inflammation and pain . By inhibiting these enzymes, this compound contributes to the anti-inflammatory effects associated with Mefenamic acid.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a prolonged systemic exposure time. After administration of Mefenamic acid, this metabolite exhibits significant metabolic ratios to the parent compound, suggesting that it plays a role in the drug's overall pharmacological profile . The elimination half-life of this metabolite can vary significantly depending on dosing regimens.

Toxicological Considerations

While this compound generally reduces the toxicity associated with Mefenamic acid, concerns remain regarding potential hepatotoxicity and nephrotoxicity linked to reactive metabolites formed during metabolism. Studies have shown that acyl glucuronides can covalently bind to proteins, potentially leading to adverse immune responses .

Case Studies and Research Findings

Recent studies have identified several hydroxylated metabolites of Mefenamic acid, including 3-Hydroxymethyl derivatives. For instance, a study utilizing UPLC-Q-TOF/MS demonstrated that these metabolites have high systemic exposure following oral administration in animal models . The research highlighted that while certain metabolites may pose risks for toxicity, they also provide insights into the metabolic pathways involved in NSAID metabolism.

Comparative Analysis

The following table summarizes key characteristics and comparisons between this compound and other relevant metabolites:

Metabolite Formation Pathway Biological Activity Toxicity Potential
**3-Hydroxymethyl Mefenamic Acid Acyl-A-D-glucuronide**Glucuronidation of Mefenamic acidAnti-inflammatory via COX inhibition
3-Carboxymefenamic Acid OxidationWeakly active; less studiedModerate
Mefenamic Acid Glucuronide Direct glucuronidationSimilar anti-inflammatory effectsModerate

Eigenschaften

CAS-Nummer

152832-29-6

Molekularformel

C21H23NO9

Molekulargewicht

433.4 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(hydroxymethyl)-2-methylanilino]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H23NO9/c1-10-11(9-23)5-4-8-13(10)22-14-7-3-2-6-12(14)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h2-8,15-18,21-26H,9H2,1H3,(H,27,28)/t15-,16-,17+,18-,21-/m0/s1

InChI-Schlüssel

GQQNPPRHZMQONU-CURYNPBISA-N

SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Isomerische SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CO

Kanonische SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CO

Synonyme

1-[2-[[3-(Hydroxymethyl)-2-methylphenyl]amino]benzoate] β-D-Glucopyranuronic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.